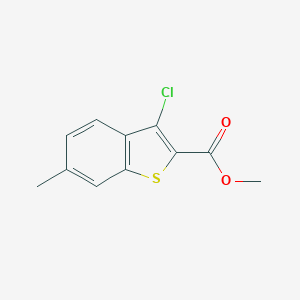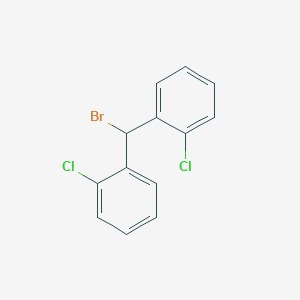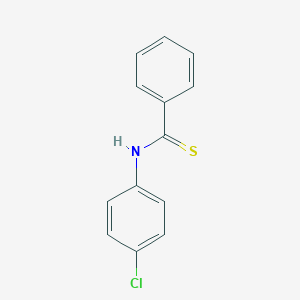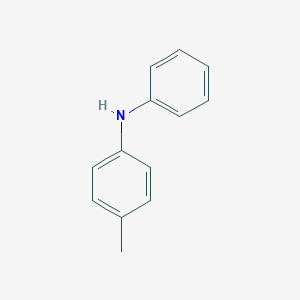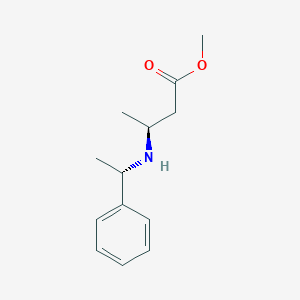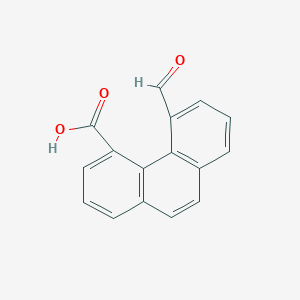
5-Formyl-4-phenanthrenecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Formyl-4-phenanthrenecarboxylic acid (FPCA) is a compound that has been widely used in scientific research due to its unique properties. FPCA is a yellow crystalline solid that is soluble in organic solvents such as methanol, ethanol, and chloroform. This compound has been studied extensively for its potential applications in various fields, including biochemistry, pharmacology, and materials science.
Wirkmechanismus
The mechanism of action of 5-Formyl-4-phenanthrenecarboxylic acid is not fully understood, but it is believed to act as a chelating agent for metal ions, binding to them and causing a change in fluorescence intensity. This property has made 5-Formyl-4-phenanthrenecarboxylic acid a valuable tool for the detection and quantification of metal ions in biological systems.
Biochemische Und Physiologische Effekte
5-Formyl-4-phenanthrenecarboxylic acid has been shown to have low toxicity and does not exhibit any significant biochemical or physiological effects. This makes it an ideal tool for scientific research, as it does not interfere with the biological systems being studied.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-Formyl-4-phenanthrenecarboxylic acid is its high sensitivity and selectivity for metal ions, making it a valuable tool for the detection and quantification of these ions in biological systems. However, one limitation is that 5-Formyl-4-phenanthrenecarboxylic acid is only effective for the detection of certain metal ions and may not be suitable for the detection of others.
Zukünftige Richtungen
There are several future directions for the use of 5-Formyl-4-phenanthrenecarboxylic acid in scientific research. One potential application is the development of new materials with improved optoelectronic properties, using 5-Formyl-4-phenanthrenecarboxylic acid as a building block. Another area of research is the use of 5-Formyl-4-phenanthrenecarboxylic acid as a tool for the detection and quantification of metal ions in environmental samples, such as water and soil. Additionally, 5-Formyl-4-phenanthrenecarboxylic acid may have potential applications in the development of new drugs for the treatment of diseases such as cancer, where metal ions play a role in the progression of the disease.
In conclusion, 5-Formyl-4-phenanthrenecarboxylic acid is a valuable tool for scientific research due to its unique properties and potential applications in various fields. Its high sensitivity and selectivity for metal ions make it an ideal tool for the detection and quantification of these ions in biological systems. With further research, 5-Formyl-4-phenanthrenecarboxylic acid may have even more potential applications in the future.
Synthesemethoden
The synthesis of 5-Formyl-4-phenanthrenecarboxylic acid can be achieved through several methods, including the reaction of 4-phenanthrenecarboxylic acid with formic acid and acetic anhydride, or by the oxidation of 5-formyl-4-phenanthrenecarboxaldehyde with potassium permanganate. The latter method is preferred due to its high yield and purity.
Wissenschaftliche Forschungsanwendungen
5-Formyl-4-phenanthrenecarboxylic acid has been used in various scientific research applications, including its use as a fluorescent probe for the detection of metal ions in biological systems. It has also been used as a building block for the synthesis of novel materials with potential applications in optoelectronics and organic electronics.
Eigenschaften
CAS-Nummer |
5684-15-1 |
|---|---|
Produktname |
5-Formyl-4-phenanthrenecarboxylic acid |
Molekularformel |
C16H10O3 |
Molekulargewicht |
250.25 g/mol |
IUPAC-Name |
5-formylphenanthrene-4-carboxylic acid |
InChI |
InChI=1S/C16H10O3/c17-9-12-5-1-3-10-7-8-11-4-2-6-13(16(18)19)15(11)14(10)12/h1-9H,(H,18,19) |
InChI-Schlüssel |
WNGATLAAVNRKQO-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)C=O)C3=C(C=CC=C3C(=O)O)C=C2 |
Kanonische SMILES |
C1=CC2=C(C(=C1)C=O)C3=C(C=CC=C3C(=O)O)C=C2 |
Andere CAS-Nummern |
5684-15-1 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



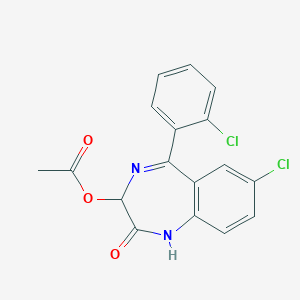
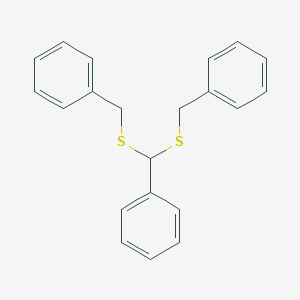
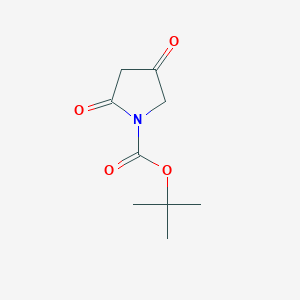
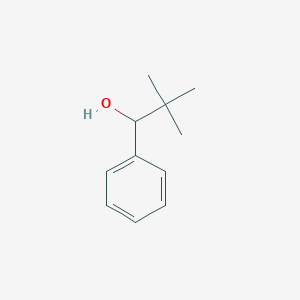
![2-Phenylimidazo[2,1-a]isoquinoline](/img/structure/B188784.png)
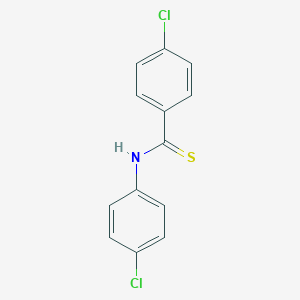
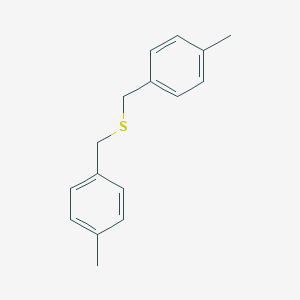
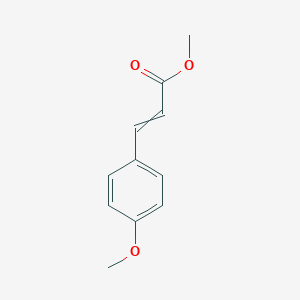
![5-Oxatetracyclo[7.2.1.0~2,8~.0~4,6~]dodec-10-ene-3,7-dione](/img/structure/B188793.png)
